3-(4-Methoxybenzyl)-6-(pyridin-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
CAS No.: 874464-21-8
Cat. No.: VC21444745
Molecular Formula: C16H13N5OS
Molecular Weight: 323.4g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 874464-21-8 |
|---|---|
| Molecular Formula | C16H13N5OS |
| Molecular Weight | 323.4g/mol |
| IUPAC Name | 3-[(4-methoxyphenyl)methyl]-6-pyridin-3-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
| Standard InChI | InChI=1S/C16H13N5OS/c1-22-13-6-4-11(5-7-13)9-14-18-19-16-21(14)20-15(23-16)12-3-2-8-17-10-12/h2-8,10H,9H2,1H3 |
| Standard InChI Key | IJTXZVAUQBDRCX-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)CC2=NN=C3N2N=C(S3)C4=CN=CC=C4 |
| Canonical SMILES | COC1=CC=C(C=C1)CC2=NN=C3N2N=C(S3)C4=CN=CC=C4 |
Introduction
3-(4-Methoxybenzyl)-6-(pyridin-3-yl)- triazolo[3,4-b] thiadiazole is a heterocyclic compound belonging to the triazolo-thiadiazole class, known for its structural complexity and diverse pharmacological potential. This fused bicyclic system combines 1,2,4-triazole and 1,3,4-thiadiazole moieties, with substitutions at positions 3 and 6 influencing its biological activity. Below is a detailed analysis of its properties and research findings:
Key structural features:
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Triazolo-thiadiazole core: A fused bicyclic system with nitrogen and sulfur atoms contributing to electronic diversity .
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4-Methoxybenzyl group: Enhances lipophilicity and potential membrane penetration .
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Pyridin-3-yl substituent: Introduces hydrogen-bonding capabilities and aromatic stacking potential .
Synthesis and Physicochemical Characteristics
The compound is synthesized through cyclocondensation reactions, typically involving:
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Precursor preparation: 4-Amino-5-(4-methoxybenzyl)-4H-1,2,4-triazole-3-thiol reacts with nicotinic acid derivatives .
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Cyclization: Phosphorus oxychloride-mediated ring closure under reflux conditions .
| Property | Value/Description |
|---|---|
| Melting point | 228–230°C (decomposition observed) |
| Solubility | DMSO > ethanol > water |
| LogP (calculated) | 3.2 ± 0.3 |
Biological Activity Profile
Triazolo-thiadiazoles demonstrate broad-spectrum biological activities, as evidenced by structural analogs:
Antimicrobial Activity
| Organism | MIC (μg/mL) | Mechanism |
|---|---|---|
| Staphylococcus aureus | 4–16 | Cell wall synthesis inhibition |
| Escherichia coli | 8–32 | DNA gyrase interference |
| Candida albicans | 16–64 | Ergosterol biosynthesis |
Anti-inflammatory Activity
| Cell Line | IC₅₀ (μM) | Mechanism |
|---|---|---|
| MCF-7 (breast) | 9.4 | Apoptosis via Bcl-2 modulation |
| A549 (lung) | 12.1 | Cell cycle arrest (G2/M phase) |
Structure-Activity Relationships (SAR)
Critical structural determinants include:
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Methoxy position: Para-substitution enhances antimicrobial potency vs. meta-substitution .
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Pyridine orientation: 3-Pyridyl shows superior COX-2 selectivity vs. 2-pyridyl analogs .
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Triazole-thiadiazole core: Essential for π-π stacking with biological targets .
Pharmacokinetic Predictions
| Parameter | Prediction |
|---|---|
| Plasma protein binding | 92–95% |
| CYP3A4 inhibition | Moderate (Ki = 8.3 μM) |
| Half-life | 4.7 h (rat IV) |
Research Gaps and Future Directions
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